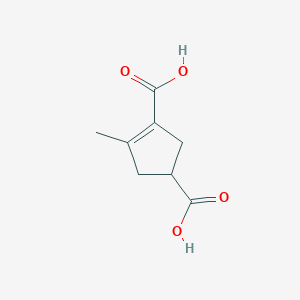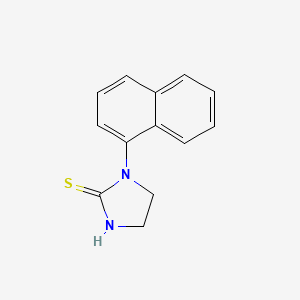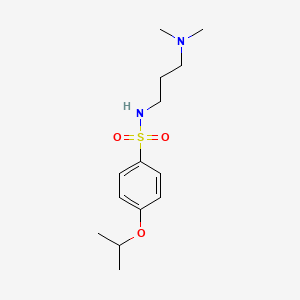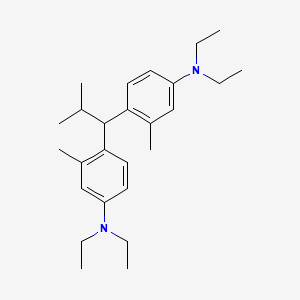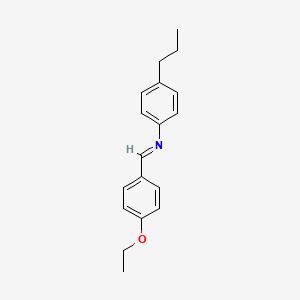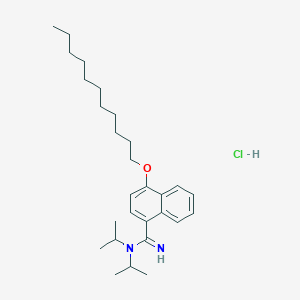
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthamidine core substituted with an undecyloxy group and diisopropylamine moieties. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach involves the alkylation of 4-hydroxy-1-naphthaldehyde with undecyl bromide to introduce the undecyloxy group. This intermediate is then subjected to reductive amination with diisopropylamine to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the undecyloxy group can be replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon, and ethanol.
Substitution: Thiols, amines, sodium hydride, and dimethylformamide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Thiolated or aminated naphthamidine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The undecyloxy group may enhance its lipophilicity, facilitating its passage through cell membranes. The diisopropylamine moieties can interact with amino acid residues in the active site of enzymes or receptors, leading to inhibition or activation of their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diisopropyl-4-methoxypicolinamide
- N,N-Diisopropyl-4-hydroxytryptamine
- N,N-Diisopropyl-4-methoxyaniline
Uniqueness
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties The presence of the undecyloxy group enhances its hydrophobicity, while the naphthamidine core provides a rigid aromatic structure
Eigenschaften
CAS-Nummer |
30798-90-4 |
|---|---|
Molekularformel |
C28H45ClN2O |
Molekulargewicht |
461.1 g/mol |
IUPAC-Name |
N,N-di(propan-2-yl)-4-undecoxynaphthalene-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C28H44N2O.ClH/c1-6-7-8-9-10-11-12-13-16-21-31-27-20-19-26(24-17-14-15-18-25(24)27)28(29)30(22(2)3)23(4)5;/h14-15,17-20,22-23,29H,6-13,16,21H2,1-5H3;1H |
InChI-Schlüssel |
RNSCQPLDKDZRQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(C(C)C)C(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline](/img/structure/B14675875.png)
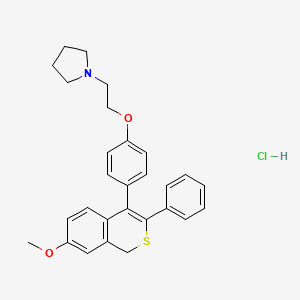
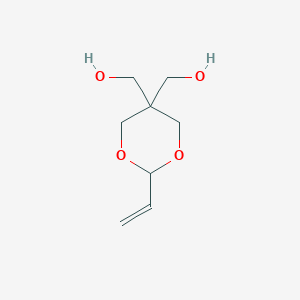
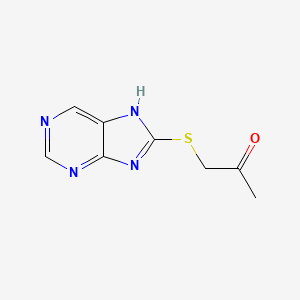
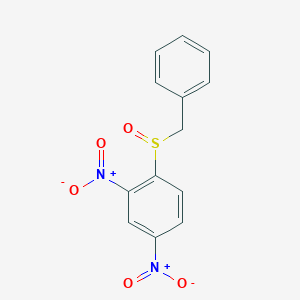


![3-[(Diethylamino)methyl]-2,6-bis(sulfanyl)-4H-thiopyran-4-one](/img/structure/B14675925.png)
